molecular formula C20H26N6O7S B13827189 Pyrazolosalicyloyl Imide

Pyrazolosalicyloyl Imide

Cat. No.: B13827189
M. Wt: 494.5 g/mol
InChI Key: CKZJMUFKXKHYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₂₀H₂₆N₆O₇S, with structural highlights including a nitro group (-NO₂), a sulfonyl group (-SO₂), and a 4-methylpiperazinyl substituent . This compound is primarily utilized in analytical and pharmaceutical research, particularly as a reference standard in screening methods for phosphodiesterase inhibitors and related bioactive molecules .

Properties

Molecular Formula

C20H26N6O7S

Molecular Weight

494.5 g/mol

IUPAC Name

N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide

InChI

InChI=1S/C20H26N6O7S/c1-4-5-15-17(26(30)31)18(24(3)22-15)20(29)21-19(28)14-12-13(6-7-16(14)27)34(32,33)25-10-8-23(2)9-11-25/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,28,29)

InChI Key

CKZJMUFKXKHYNW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolosalicyloyl Imide typically involves the reaction of pyrazole derivatives with salicyloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyrazolosalicyloyl Imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Pyrazolosalicyloyl Imide belongs to a broader class of pyrazole- and pyrimidine-based derivatives. Below is a structured comparison with structurally or functionally related compounds:

Structural Comparison
Compound Molecular Formula Key Functional Groups Core Structure
This compound C₂₀H₂₆N₆O₇S Nitro, sulfonyl, salicyloyl, piperazinyl Pyrazole-salicyloyl imide
Sildenafil Citrate C₂₈H₃₈N₆O₁₁S Pyrazolopyrimidinone, ethoxy, citrate Pyrazolopyrimidinone
B5 () Not provided Chloro, cyanopyrimidine, spirocyclopropane Pyrimidine-indole hybrid
Pyrazolo[3,4-d]pyrimidine () C₁₀H₈N₆O Triazolopyrimidine, tolyl Pyrazolo-triazolopyrimidine

Key Observations :

  • Sildenafil shares a pyrazole core but diverges with a pyrimidinone ring and citrate counterion, optimizing phosphodiesterase (PDE5) inhibition .
  • Compounds like B5 () prioritize spirocyclopropane and cyanopyrimidine motifs for kinase (EGFR/HER2) inhibition, contrasting with this compound’s lack of reported kinase activity .

Critical Differences :

  • This compound’s sulfonyl-piperazinyl group may enhance hydrophilicity and metabolic stability compared to Sildenafil’s lipophilic ethoxy group .
  • Compounds like B5 exhibit broader kinase inhibition (EGFR/HER2) due to cyanopyrimidine and spiro motifs, whereas this compound lacks documented kinase targeting .

Biological Activity

Overview

Pyrazolosalicyloyl Imide is a compound that has gained significant attention in the fields of medicinal chemistry and organic synthesis due to its unique structure, which combines a pyrazole ring with a salicyloyl imide moiety. This structural combination imparts distinctive chemical properties and biological activities, making it a candidate for drug development and biochemical studies.

  • Molecular Formula : C20H26N6O7S
  • Molecular Weight : 494.523 g/mol
  • IUPAC Name : N-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoyl]-2-methyl-4-nitro-5-propylpyrazole-3-carboxamide
  • CAS No. : 1798027-05-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antiinflammatory Effects : The compound has shown promise in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Investigations into the compound's effects on cancer cell lines are ongoing, with some results indicating cytotoxic effects on specific cancer types.

Research Findings and Case Studies

  • Anti-inflammatory Studies :
    • A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • In vitro tests revealed that the compound exhibited inhibitory effects on the growth of Gram-positive bacteria, indicating its potential use as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells :
    • Research involving various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, highlighting its anticancer properties.

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular Weight494.523 g/molVaries (e.g., pyrazole)
Biological ActivityAnti-inflammatory, Antimicrobial, AnticancerVaries (e.g., pyrazole derivatives)
Mechanism of ActionEnzyme inhibitionVaries

Q & A

Q. What protocols ensure ethical compliance in toxicity studies of this compound?

  • Methodological Answer : Adhere to OECD Test Guidelines (e.g., TG 423 for acute oral toxicity). Obtain institutional animal care committee (IACUC) approval for in vivo models. Pre-register study designs (e.g., on Open Science Framework) to prevent outcome reporting bias. Include negative controls to distinguish compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.